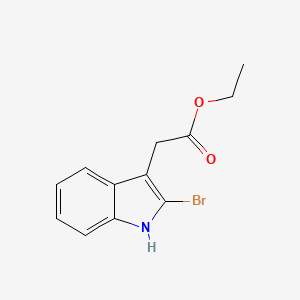

Ethyl (2-bromo-1H-indol-3-yl)acetate

Description

Ethyl (2-bromo-1H-indol-3-yl)acetate belongs to the class of 2,3-disubstituted indole derivatives, which are pivotal in medicinal chemistry due to their diverse biological activities. Indole scaffolds are privileged structures in pharmaceuticals, with over 200 derivatives in clinical use or trials . The compound features a bromine atom at the 2-position of the indole ring and an ethyl acetate group at the 3-position.

Properties

CAS No. |

1912-37-4 |

|---|---|

Molecular Formula |

C12H12BrNO2 |

Molecular Weight |

282.137 |

IUPAC Name |

ethyl 2-(2-bromo-1H-indol-3-yl)acetate |

InChI |

InChI=1S/C12H12BrNO2/c1-2-16-11(15)7-9-8-5-3-4-6-10(8)14-12(9)13/h3-6,14H,2,7H2,1H3 |

InChI Key |

KHJZVJWFHWQLAB-UHFFFAOYSA-N |

SMILES |

CCOC(=O)CC1=C(NC2=CC=CC=C21)Br |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural Features and Substitution Patterns

The biological and physicochemical properties of indole derivatives are highly sensitive to substituent positions and functional groups. Below is a comparative analysis of ethyl (2-bromo-1H-indol-3-yl)acetate with key analogs:

Key Observations :

- Bromine Position: Bromine at the 2-position (target compound) vs. 5-position (e.g., ) alters electronic distribution.

- Functional Groups: The oxoacetate group in Ethyl 2-(5-bromo-1H-indol-3-yl)-2-oxoacetate introduces a ketone, increasing polarity and hydrogen-bonding capacity compared to the simple acetate ester .

Physicochemical Properties

- Melting Points : Ethyl 2-[2-(4-nitrobenzoyl)-1H-indol-3-yl]acetate has a melting point of 163–165°C , while brominated analogs like are amorphous solids, indicating reduced crystallinity due to bulky substituents.

- Solubility: The nitrobenzoyl group in likely reduces aqueous solubility compared to the bromo-acetate derivatives. Amino-substituted compounds (e.g., ) may exhibit higher solubility in polar solvents.

- Stability: Bromine’s electron-withdrawing effect could enhance stability against oxidative degradation compared to non-halogenated analogs.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.